molecular formula C21H20N4O3 B14974023 3-butyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-butyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B14974023
M. Wt: 376.4 g/mol
InChI Key: HROVBIAHCWYUSF-UHFFFAOYSA-N
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Description

3-BUTYL-7-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a butyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-7-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-7-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

3-BUTYL-7-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-BUTYL-7-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and oxadiazole-containing molecules. Examples include:

  • 3-BUTYL-7-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
  • 3-BUTYL-7-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Uniqueness

The uniqueness of 3-BUTYL-7-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-butyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H20N4O3/c1-3-4-11-25-20(26)16-10-9-15(12-17(16)22-21(25)27)19-23-18(24-28-19)14-7-5-13(2)6-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,22,27)

InChI Key

HROVBIAHCWYUSF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)NC1=O

Origin of Product

United States

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